molecular formula C24H37ClN2O4Si B8343910 2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one

2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one

Cat. No.: B8343910
M. Wt: 481.1 g/mol
InChI Key: VXGBMTQYICXIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one is a complex organic compound featuring multiple functional groups, including tert-butyl, dimethylsilyl, and chloropyridazinone moieties

Properties

Molecular Formula

C24H37ClN2O4Si

Molecular Weight

481.1 g/mol

IUPAC Name

2-tert-butyl-5-[[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]phenyl]methoxy]-4-chloropyridazin-3-one

InChI

InChI=1S/C24H37ClN2O4Si/c1-23(2,3)27-22(28)21(25)20(15-26-27)30-17-19-11-9-18(10-12-19)16-29-13-14-31-32(7,8)24(4,5)6/h9-12,15H,13-14,16-17H2,1-8H3

InChI Key

VXGBMTQYICXIAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCO[Si](C)(C)C(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tert-butyl group: This can be achieved through the reaction of an appropriate precursor with tert-butyl chloride in the presence of a base.

    Introduction of the dimethylsilyl group: This step involves the reaction of the intermediate with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.

    Formation of the chloropyridazinone ring: This can be accomplished through a cyclization reaction involving a suitable precursor and a chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butyl)-5-((4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)benzyl)oxy)-4-chloropyridazin-3(2H)-one is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

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